molecular formula C10H13ClN2 B1439576 1,2-Dimethyl-1H-indol-5-amine hydrochloride CAS No. 174274-98-7

1,2-Dimethyl-1H-indol-5-amine hydrochloride

Cat. No.: B1439576
CAS No.: 174274-98-7
M. Wt: 196.67 g/mol
InChI Key: IWRYMFGOQZDKJH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

1,2-Dimethyl-1H-indol-5-amine hydrochloride is the systematic IUPAC name derived from its parent indole structure. The base compound, 1,2-dimethyl-1H-indol-5-amine , consists of a bicyclic indole core with methyl substituents at positions 1 and 2 and an amine group at position 5. The hydrochloride salt form arises from protonation of the amine group, forming a stable ammonium chloride structure.

Structural Features :

  • Indole core : A fused bicyclic system (pyrrole ring fused to a benzene ring).
  • Substituents :
    • Two methyl groups at positions 1 and 2 (N-methyl and adjacent C-methyl).
    • Primary amine (-NH₂) at position 5, protonated to -NH₃⁺ in the hydrochloride form.
  • Counterion : Chloride ion (Cl⁻) balancing the ammonium charge.

Bond-Line Representation :

      N⁺(CH₃)  
      │  
C₅H₃C(CH₃)=C₁-C₂=C₃-C₄=C₅-NH₃⁺  
      │  
      Cl⁻  

Note: Simplified representation; actual bond angles and hydrogen positions omitted for clarity.

CAS Registry Numbers and Alternative Naming Conventions

Attribute Value
CAS Number (Hydrochloride) 174274-98-7 (primary identifier)
CAS Number (Free Base) 7570-48-1 (1,2-dimethyl-1H-indol-5-amine)
Alternative Names 1H-Indol-5-amine, 1,2-dimethyl-; 1,2-Dimethyl-1H-indol-5-ylamine
Synonyms 1,2-Dimethylindol-5-amine hydrochloride; 1H-Indol-5-amine hydrochloride

Key Observations :

  • The hydrochloride salt is distinguished from the free base by its CAS registry number and nomenclature.
  • Alternative names emphasize the substituent positions and salt form.

Molecular Formula and Weight Calculations

Parameter Hydrochloride Free Base
Molecular Formula C₁₀H₁₃ClN₂ C₁₀H₁₂N₂
Molecular Weight 196.68 g/mol (C₁₀H₁₃ClN₂) 160.22 g/mol (C₁₀H₁₂N₂)
Elemental Composition C: 10 × 12.01 = 120.1; H: 13 × 1.008 = 13.1; Cl: 35.45; N: 2 × 14.01 = 28.02 → Total: 196.63 g/mol C: 120.1; H: 12 × 1.008 = 12.1; N: 28.02 → Total: 160.22 g/mol

Calculation Breakdown :

  • Hydrochloride :
    • Carbon: $$10 \times 12.01 = 120.1$$
    • Hydrogen: $$13 \times 1.008 = 13.1$$
    • Chlorine: $$35.45$$
    • Nitrogen: $$2 \times 14.01 = 28.02$$

      Total: $$120.1 + 13.1 + 35.45 + 28.02 = 196.63$$ g/mol.
  • Free Base :
    • Carbon: $$10 \times 12.01 = 120.1$$
    • Hydrogen: $$12 \times 1.008 = 12.1$$
    • Nitrogen: $$2 \times 14.01 = 28.02$$

      Total: $$120.1 + 12.1 + 28.02 = 160.22$$ g/mol.

Tautomeric Forms and Protonation States

Tautomerism :

  • The indole core itself does not exhibit significant tautomerism under standard conditions.
  • Protonation State :
    • In the hydrochloride form, the amine group at position 5 is protonated (-NH₃⁺), stabilized by the chloride counterion.
    • The free base exists as a neutral amine (-NH₂), with potential for intermolecular hydrogen bonding in the solid state.

Structural Stability :

  • The hydrochloride salt enhances solubility in polar solvents and thermal stability due to ionic interactions.
  • No evidence of enamine or imine tautomerism is reported for this compound, unlike related indole derivatives.

Properties

IUPAC Name

1,2-dimethylindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-7-5-8-6-9(11)3-4-10(8)12(7)2;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRYMFGOQZDKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Protection

  • The synthesis often begins with a substituted indole such as 4-nitroindole or 1H-indole derivatives.
  • Protection of the nitrogen atom at position 1 is commonly achieved using triisopropylsilyl chloride (TIPS-Cl) or tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
  • For example, 4-nitro-1-(triisopropylsilyl)-1H-indole is prepared by reacting 4-nitroindole with sodium hydride and triisopropylsilyl chloride in dry THF at 0 °C under nitrogen atmosphere.

Introduction of Methyl Groups

  • Methylation at position 1 and 2 can be accomplished via selective methylation reactions.
  • For instance, methylation at the nitrogen (position 1) can be done using methyl iodide or dimethyl sulfate under basic conditions.
  • Methylation at carbon position 2 may require directed lithiation followed by methylation with methyl electrophiles such as methyl iodide.
  • These steps are carefully controlled to avoid over-alkylation or unwanted side reactions.

Reduction of Nitro Group to Amine

  • The nitro group at position 5 is reduced to an amine using catalytic hydrogenation.
  • A typical procedure involves suspending the nitro-substituted intermediate in ethanol with 10% Pd/C catalyst under a hydrogen atmosphere for several days.
  • After completion, the reaction mixture is filtered, and the amine is isolated.
  • The free amine is then converted to its hydrochloride salt by treatment with 6 N hydrochloric acid, precipitating the hydrochloride salt which is isolated by filtration.

Detailed Example Synthesis (Adapted from Literature)

Step Reagents and Conditions Description Yield (%) Notes
1 4-Nitroindole + NaH + TIPS-Cl in dry THF, 0 °C Formation of 4-nitro-1-(triisopropylsilyl)-1H-indole 85-90 Protection of N1 position
2 n-Butyl lithium, −78 °C, then di-tert-butyl dicarbonate Boc protection at desired position 80-85 Protecting groups for selective reactions
3 Methyl iodide or equivalent methylating agent Methylation at N1 and C2 70-80 Controlled methylation step
4 Catalytic hydrogenation (Pd/C, H2, EtOH, 4 days) Reduction of nitro to amine ~83 Conversion to 1-(triisopropylsilyl)-1H-indol-4-amine
5 Treatment with 6 N HCl Formation of hydrochloride salt Quantitative Precipitation and isolation of hydrochloride salt

Alternative Synthetic Routes

  • Other synthetic approaches involve the use of acetyl-protected indoline intermediates, followed by reaction with hydroxymethyl derivatives and subsequent hydrazine hydrate treatment to remove protective groups and generate the free amine.
  • For example, the Tscherniac-Einhorn reaction has been adapted for related indole derivatives to generate amino-substituted indoles, which can be methylated and converted to hydrochloride salts.
  • Such methods emphasize simultaneous removal of protective groups and formation of the amine hydrochloride salt in one pot, improving overall yield and efficiency.

Analytical Data Supporting Preparation

The identity and purity of this compound are confirmed by:

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield Reference
Protection of N1 (e.g., TIPS-Cl) Sodium hydride, TIPS-Cl, dry THF, 0 °C Prevent side reactions 85-90%
Boc Protection n-Butyl lithium, di-tert-butyl dicarbonate Selective protection 80-85%
Methylation Methyl iodide or methylating agents Introduce methyl groups at N1, C2 70-80%
Nitro Reduction Pd/C, H2, ethanol, room temperature Convert nitro to amine ~83%
Hydrochloride Salt Formation 6 N HCl, diethyl ether Isolation of stable salt form Quantitative
Alternative Route Acetyl protection, hydrazine hydrate, reflux Simultaneous deprotection and amination 80-85%

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-indol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and sulfonic acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Cancer Research

1,2-Dimethyl-1H-indol-5-amine hydrochloride has been studied for its anticancer properties. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth.

Methods of Application:

  • In Vitro Studies: The compound is often tested on various cancer cell lines to evaluate its cytotoxicity. For example, assays like the Alamar Blue assay are used to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Results and Outcomes:

  • Cytotoxicity: Studies have shown that certain indole derivatives exhibit potent growth inhibition in cancer cell lines such as HeLa cells, with reported IC50 values ranging from 5.08 μM to 5.89 μM for related compounds .
  • Mechanism of Action: The anticancer activity is believed to involve the generation of reactive oxygen species (ROS), leading to cell death and reduced viability in treated cells .

Neuroprotection

The compound has also been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.

Methods of Application:

  • Animal Models: Research involving animal models has demonstrated the effects of the compound on cognitive function and neuroinflammation markers.

Results and Outcomes:

  • Cognitive Improvement: Treatment with this compound significantly improved cognitive function and reduced neuroinflammatory markers compared to control groups .

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties against various pathogens.

Methods of Application:

  • Agar Diffusion Protocols: The antimicrobial activity is assessed using methods such as agar diffusion tests to determine zones of inhibition against bacteria.

Results and Outcomes:

  • Antibacterial Efficacy: Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Case Study 1: Anticancer Screening

A study published in MDPI highlighted the synthesis and testing of indole derivatives for anticancer activity. Results indicated significant growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications for enhancing activity .

CompoundIC50 Value (μM)Cell Line
55.08 ± 0.91HeLa
75.89 ± 0.73HeLa

Case Study 2: Neuroprotection

Research on the neuroprotective effects of indole derivatives showed that treatment led to improved cognitive outcomes in animal models of Alzheimer's disease. This suggests potential therapeutic applications for managing neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,2-dimethyl-1H-indol-5-amine hydrochloride are compared below with related indole derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Applications/Research Findings
This compound 1,2-dimethyl; 5-amine; hydrochloride C₁₀H₁₃ClN₂ 196.68 Aromatic indole core; enhanced solubility Pharmaceutical intermediate synthesis
1-Ethyl-1H-indol-5-amine hydrochloride 1-ethyl; 5-amine; hydrochloride C₁₀H₁₃ClN₂ 196.68 Ethyl group increases lipophilicity Research chemical (e.g., American Elements)
(2,3-Dihydro-1H-indol-5-ylmethyl)amine 2,3-dihydroindole; 5-methylamine C₉H₁₂N₂ 148.21 Saturated indoline ring; reduced aromaticity Biologically active compound synthesis
[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate 5-fluoro; 2-methylamine; methanesulfonate C₁₁H₁₃FN₂O₃S 296.30 Electronegative fluorine; sulfonate salt Unspecified (structural analog)

Key Observations:

Structural Variations: 1-Ethyl vs. Indoline Core: The 2,3-dihydroindole (indoline) derivative lacks full aromaticity, which may reduce π-π stacking interactions but improve stability under acidic conditions .

Physicochemical Properties :

  • Solubility : Hydrochloride salts (e.g., 1,2-dimethyl and 1-ethyl derivatives) exhibit higher aqueous solubility than free bases or methanesulfonate salts .
  • Molecular Weight : Despite identical formulas (C₁₀H₁₃ClN₂), steric differences between ethyl and dimethyl groups influence crystal packing and melting points.

Applications :

  • Pharmaceutical Intermediates : this compound is explicitly marketed for this purpose , while the 1-ethyl analog is listed as a research chemical .
  • Biological Activity : Indoline derivatives are highlighted for their presence in bioactive molecules, suggesting utility in drug discovery .

Research Findings:

  • Synthetic Utility : The amine group at position 5 in this compound allows for facile functionalization, such as amide bond formation or cross-coupling reactions, critical in medicinal chemistry .
  • Comparative Reactivity : Ethyl-substituted indoles may undergo slower oxidative metabolism compared to methyl-substituted analogs due to increased steric bulk .

Biological Activity

1,2-Dimethyl-1H-indol-5-amine hydrochloride (CAS No. 174274-98-7) is a compound of growing interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The presence of two methyl groups at the 1 and 2 positions enhances its reactivity and biological properties. Its molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.68 g/mol.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Serotonin Receptor Agonism : The compound may act as an agonist for serotonin receptors, which are crucial in neurotransmission and mood regulation. This property suggests potential applications in treating mood disorders.
  • Protein Interaction : The compound has been studied for its binding affinity to various receptors and proteins involved in cellular signaling pathways. This includes interactions with kinases that play roles in cancer progression .

Biological Activities

The biological activities of this compound include:

  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity. For instance, it has been noted to induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial pathways .
  • Anti-inflammatory Effects : Similar to other indole derivatives, it may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
  • Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial studies, indicating potential applications in combating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameCAS NumberUnique Features
1,2-Dimethylindole7570-48-1Lacks the amine group; primarily studied for aromatic properties.
5-Methylindole1204-14-6Contains a methyl group at position five; studied for biological activities.
Indole-3-carbinol700-06-1Exhibits anticancer properties; different functional groups alter reactivity.

The specific methyl substitution pattern on the indole ring and its amine functionality may enhance the biological activity of this compound compared to other indole derivatives.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Cancer Cell Studies : In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in A549 lung adenocarcinoma cells. The observed IC50 values indicate a promising therapeutic window for further development .
  • Neurotransmitter Modulation : Research into its effects on serotonin receptors suggests that this compound could be explored as a treatment option for depression or anxiety disorders due to its potential to modulate neurotransmitter levels .
  • In Vivo Animal Models : Animal studies are necessary to validate the efficacy and safety profile of this compound before clinical trials can be initiated. Early results indicate minimal toxicity at therapeutic doses but require further investigation into long-term effects and metabolic pathways.

Q & A

Q. What are the standard synthetic routes for 1,2-Dimethyl-1H-indol-5-amine hydrochloride, and what intermediates are critical for yield optimization?

The compound is typically synthesized via multi-step reactions involving indole core functionalization. A common approach includes:

  • Amination : Introduction of the amine group at the 5-position of the indole scaffold.
  • Methylation : Sequential N-methylation at positions 1 and 2 using dimethylamine or methyl halides under basic conditions.
  • Hydrochloride formation : Acidification with HCl·EA (ethyl acetate-HCl) to precipitate the hydrochloride salt . Key intermediates include 5-nitroindole derivatives (for subsequent reduction to amines) and methylated precursors. Yield optimization often hinges on controlling reaction temperature during methylation to avoid over-alkylation .

Q. How can HPLC and NMR be utilized to confirm the purity and structural integrity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to assess purity. A retention time shift or additional peaks may indicate impurities such as unreacted dimethylamine or incomplete methylation .
  • NMR : 1^1H NMR should show characteristic signals: a singlet for N-methyl groups (~3.0–3.5 ppm) and aromatic protons in the indole ring (6.5–8.0 ppm). 13^13C NMR confirms the absence of carbonyl impurities from incomplete reduction steps .

Advanced Research Questions

Q. What strategies address stereochemical challenges during the synthesis of this compound?

While the compound lacks chiral centers, side reactions (e.g., during methylation) can produce regioisomers. Advanced methods include:

  • Directed ortho-metalation : To ensure precise functionalization of the indole ring.
  • Protection/deprotection cycles : For example, using Boc groups to shield reactive amines during methylation . Contradictions in literature data often arise from varying reaction conditions (e.g., solvent polarity affecting methylation regioselectivity) .

Q. How can hygroscopicity of this compound be managed during storage and formulation?

  • Storage : Use desiccants (e.g., silica gel) in airtight containers under nitrogen to prevent moisture absorption, which can lead to clumping or hydrolysis .
  • Formulation : Co-processing with excipients like microcrystalline cellulose or colloidal silica improves stability in solid dosage forms. Lyophilization is recommended for aqueous formulations .

Q. What methodologies are effective for analyzing degradation products under accelerated stability conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS : Identifies degradation products via molecular ion peaks. Common degradants include demethylated indole derivatives and oxidized amines.
  • Kinetic modeling : Predicts shelf life using Arrhenius equations, with activation energies derived from thermal degradation data .

Methodological Challenges and Contradictions

Q. How do conflicting reports on reaction yields for this compound synthesis arise, and how can they be resolved?

Discrepancies often stem from:

  • Catalyst choice : Palladium vs. copper catalysts in amination steps, affecting reaction rates and byproduct formation.
  • Acidification methods : HCl·EA vs. gaseous HCl, which influence crystallization efficiency. Resolution involves systematic comparison of protocols, emphasizing solvent purity and catalyst loading .

Q. What advanced techniques validate the absence of genotoxic impurities in this compound?

  • Ames test : Screens for mutagenic impurities using Salmonella typhimurium strains.
  • LC-MS/MS : Quantifies impurities like alkyl halides (from methylation) below ICH Q3A/B thresholds (typically <1 ppm) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dimethyl-1H-indol-5-amine hydrochloride
Reactant of Route 2
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1,2-Dimethyl-1H-indol-5-amine hydrochloride

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